2-Nitrophenyl chlorothioformate
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Overview
Description
2-Nitrophenyl chlorothioformate is an organic compound with the molecular formula C7H4ClNO3S. It is a derivative of phenyl chlorothioformate, where a nitro group is substituted at the ortho position of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
2-Nitrophenyl chlorothioformate can be synthesized through the reaction of thiophosgene with 2-nitrophenol. The reaction typically occurs in the presence of a base such as sodium hydroxide and a solvent like chloroform. The reaction is carried out at low temperatures, around 0-5°C, to ensure the stability of the intermediate products .
Chemical Reactions Analysis
2-Nitrophenyl chlorothioformate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-nitrophenol and carbon dioxide.
Reduction: It can be reduced to form 2-aminophenyl chlorothioformate under specific conditions.
Common reagents used in these reactions include sodium hydroxide for hydrolysis and various amines for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-Nitrophenyl chlorothioformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and ureas.
Biology: It is used in the modification of peptides and proteins, aiding in the study of protein functions and interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nitrophenyl chlorothioformate involves its reactivity towards nucleophiles. The compound’s chlorothioformate group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various synthetic processes to form stable products such as carbamates and ureas.
Comparison with Similar Compounds
2-Nitrophenyl chlorothioformate can be compared with other similar compounds such as:
4-Nitrophenyl chloroformate: Used in similar applications but has different reactivity due to the position of the nitro group.
Phenyl chlorothioformate: Lacks the nitro group, making it less reactive in certain conditions.
2-Chloro-4-nitrophenol: Used as an intermediate in the synthesis of various chemicals but has different functional groups .
The uniqueness of this compound lies in its specific reactivity due to the presence of both the nitro and chlorothioformate groups, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
31836-20-1 |
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Molecular Formula |
C7H4ClNO3S |
Molecular Weight |
217.63 g/mol |
IUPAC Name |
O-(2-nitrophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H4ClNO3S/c8-7(13)12-6-4-2-1-3-5(6)9(10)11/h1-4H |
InChI Key |
YAHJUSXRFBAZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=S)Cl |
Origin of Product |
United States |
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